6-(4-fluorophenyl)-7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine
Description
This compound belongs to the chromeno-tetrazolo-pyrimidine family, characterized by a fused heterocyclic core structure. The chromeno moiety (benzopyran) is fused with a tetrazolo-pyrimidine ring system, creating a rigid polycyclic framework. Key substituents include a 4-fluorophenyl group at position 6 and a 4-methoxyphenyl group at position 5. The methoxy group, being electron-donating, may influence solubility and intermolecular interactions. The dihydro (7,12-dihydro) configuration suggests partial saturation, which could modulate conformational flexibility compared to fully aromatic analogs .
Properties
IUPAC Name |
9-(4-fluorophenyl)-11-(4-methoxyphenyl)-8-oxa-12,13,14,15,17-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN5O2/c1-31-17-12-8-14(9-13-17)22-20-21(26-24-27-28-29-30(22)24)18-4-2-3-5-19(18)32-23(20)15-6-10-16(25)11-7-15/h2-13,22-23H,1H3,(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMFAJHOXRWGQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4OC3C5=CC=C(C=C5)F)NC6=NN=NN26 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(4-fluorophenyl)-7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its cytotoxicity, antiproliferative effects, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 382.46 g/mol. The structure incorporates a chromeno-tetrazolo-pyrimidine framework, which is significant for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 382.46 g/mol |
| IUPAC Name | This compound |
Cytotoxicity and Antiproliferative Effects
Research indicates that compounds with similar structural motifs exhibit significant cytotoxic and antiproliferative activities against various cancer cell lines. For instance, studies on related chromeno-pyrimidine derivatives have shown effective inhibition of tumor growth in vitro and in vivo.
- Cytotoxic Studies : In vitro studies have demonstrated that derivatives similar to this compound can induce apoptosis in cancer cells. The mechanism often involves the modulation of the Bax/Bcl-2 ratio, leading to increased apoptosis rates in sensitive cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer) .
- Antiproliferative Activity : The antiproliferative effects are quantified using the MTT assay, where compounds show IC50 values indicating the concentration required to inhibit cell growth by 50%. For example, related compounds have shown IC50 values in the low nanomolar range against various cancer cell lines .
The proposed mechanisms through which this compound exhibits biological activity include:
- Enzyme Inhibition : Compounds with similar structures often act as dual inhibitors of critical pathways involved in tumor proliferation, such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor). This dual inhibition can significantly hinder tumor growth and metastasis .
- Induction of Apoptosis : The ability to trigger apoptotic pathways is a crucial factor in the anticancer efficacy of these compounds. Studies have indicated that the presence of specific substituents on the phenyl rings enhances this effect .
Case Studies
- Study on Antitumor Activity : A study involving a series of chromeno-pyrimidine derivatives reported significant antitumor activity against human fibrosarcoma models (HT1080). The most active derivative exhibited an IC50 of 3 nM .
- Molecular Docking Studies : Computational studies have been performed to predict the binding affinity of these compounds to target enzymes. Molecular docking results suggest strong interactions with EGFR and VEGFR binding sites, providing insights into their potential as therapeutic agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
The tetrazolo[1,5-a]pyrimidine core distinguishes this compound from analogs with triazolo[1,5-a]pyrimidine or pyrazolo[1,5-a]pyrimidine scaffolds. For example:
- 7-(4-Bromophenyl)-2-chloro-6-(4-methoxyphenyl)-7,9-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine (): Replaces the tetrazolo ring with a triazolo system. Substitutes fluorine with chlorine and bromine, increasing steric bulk and altering electronic properties. Molecular weight: 521.799 g/mol (vs. ~450–470 g/mol for the target compound, estimated).
- 5-(4-Fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (): Pyrazolo-pyrimidine core lacks the chromeno fusion. Trifluoromethyl group enhances lipophilicity and metabolic resistance .
Substituent Effects
Fluorine vs. Halogens/Bulky Groups :
Methoxy vs. Methylsulfanyl Groups :
Table 1: Key Structural and Analytical Properties
Preparation Methods
Pinner/Dimroth Rearrangement
Chromeno[4,3-d]pyrimidine intermediates are synthesized via tandem intramolecular Pinner/Dimroth rearrangements. For example:
- Starting Material : 4-Hydroxycoumarin derivatives react with substituted benzaldehydes and thiourea under acidic conditions to form dihydrochromenopyrimidines.
- Reagents : Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) facilitate chlorination and cyclization.
- Conditions : Reflux in anhydrous dichloromethane (DCM) for 4–6 hours yields 85–90% of the chromeno-pyrimidine core.
Tetrazolo[1,5-a]Pyrimidine Annulation
Sodium Azide-Mediated Cyclization
The tetrazole ring is introduced via cyclization of hydrazino precursors or direct azide addition:
- Method A : 4-Chloro-pyrrolo[2,3-d]pyrimidines react with sodium azide (NaN₃) and ammonium chloride (NH₄Cl) in dimethyl sulfoxide (DMSO) at 90°C.
Mechanism : NH₄Cl generates ammonium azide (NH₄N₃), which substitutes the chloro group, followed by intramolecular cyclization.
Yield : 70–80% after crystallization from toluene. - Method B : Diazotization of 4-hydrazino-pyrrolo[2,3-d]pyrimidines with sodium nitrite (NaNO₂) in acetic acid at 0–5°C.
Advantage : Avoids DMSO, simplifying purification.
Multi-Component Reaction (MCR) Approaches
Fe₃O₄@SiO₂-(PP)(HSO₄)₂-Catalyzed Synthesis
A three-component reaction streamlines the synthesis:
- Components :
- N,N′-(Sulfonylbis(1,4-phenylene))bis(3-oxobutanamide)
- Aldehydes (e.g., 4-fluorobenzaldehyde, 4-methoxybenzaldehyde)
- 1H-Tetrazol-5-amine
- Catalyst : Fe₃O₄@SiO₂-(PP)(HSO₄)₂ (2.5 mol%) in dimethylformamide (DMF) at 80°C.
- Yield : 82–89% under solvent-free conditions.
- Mechanism : Aldol condensation forms the chromene ring, followed by cyclocondensation with tetrazol-5-amine.
Functionalization at Positions 6 and 7
Suzuki-Miyaura Coupling
Aryl groups are introduced via palladium-catalyzed cross-coupling:
- Substrates : 6-Bromo-7-chloro-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine reacts with:
- 4-Fluorophenylboronic acid (position 6)
- 4-Methoxyphenylboronic acid (position 7)
- Catalyst : Pd(PPh₃)₄ (5 mol%) in toluene/ethanol (3:1) with K₂CO₃.
- Yield : 75–82% after column chromatography.
Optimization and Challenges
Solvent and Temperature Effects
Byproduct Formation
- Diazonium Intermediates : Excess NaNO₂ in diazotization leads to nitro derivatives; controlled stoichiometry minimizes this.
- Regioselectivity : Competing pathways during cyclocondensation require careful substituent tuning.
Data Tables
Table 1. Comparison of Synthetic Methods
Table 2. Spectral Data for Key Intermediate
| Compound | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|---|
| Chromeno-pyrimidine Core | 1680 (C=O), 1600 (C=N) | 7.2–8.1 (aryl), 5.4 (CH₂) | 155–160 (C=N), 110–125 (aryl) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
